molecular formula C14H15NO3S B14857196 Ethyl 2-(3-methoxy-4-methylphenyl)thiazole-4-carboxylate

Ethyl 2-(3-methoxy-4-methylphenyl)thiazole-4-carboxylate

Cat. No.: B14857196
M. Wt: 277.34 g/mol
InChI Key: IJGBJUDPLRUWFX-UHFFFAOYSA-N
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Description

2-(3-Methoxy-4-methyl-phenyl)-thiazole-4-carboxylic acid ethyl ester is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxy group and a methyl group on the phenyl ring, as well as an ethyl ester functional group attached to the carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxy-4-methyl-phenyl)-thiazole-4-carboxylic acid ethyl ester typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Phenyl Group: The phenyl group with methoxy and methyl substituents can be introduced via a Friedel-Crafts acylation reaction.

    Esterification: The carboxylic acid group is then esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be used.

Major Products

    Oxidation: Formation of 2-(3-hydroxy-4-methyl-phenyl)-thiazole-4-carboxylic acid ethyl ester.

    Reduction: Formation of 2-(3-methoxy-4-methyl-phenyl)-thiazole-4-carboxylic acid ethyl alcohol.

    Substitution: Formation of halogenated derivatives of the thiazole ring.

Scientific Research Applications

2-(3-Methoxy-4-methyl-phenyl)-thiazole-4-carboxylic acid ethyl ester has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-methoxy-4-methyl-phenyl)-thiazole-4-carboxylic acid ethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester: Similar in structure but lacks the thiazole ring.

    Benzeneacetic acid, 3-methoxy-, methyl ester: Similar in structure but with different substitution patterns on the phenyl ring.

Uniqueness

2-(3-Methoxy-4-methyl-phenyl)-thiazole-4-carboxylic acid ethyl ester is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The combination of the methoxy and methyl groups on the phenyl ring, along with the ethyl ester functional group, further differentiates it from other compounds.

Properties

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

ethyl 2-(3-methoxy-4-methylphenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C14H15NO3S/c1-4-18-14(16)11-8-19-13(15-11)10-6-5-9(2)12(7-10)17-3/h5-8H,4H2,1-3H3

InChI Key

IJGBJUDPLRUWFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC(=C(C=C2)C)OC

Origin of Product

United States

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